(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide is an organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl group, and a morpholinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Enamide Backbone: The initial step often involves the formation of the enamide backbone through a condensation reaction between a cyanoacetylene and an appropriate amine.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds in the presence of a catalyst.
Morpholinylphenyl Group Attachment: The final step involves the attachment of the morpholinylphenyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted morpholinylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-cyclopropyl-3-(4-piperidin-4-ylphenyl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine ring.
(Z)-2-cyano-N-cyclopropyl-3-(4-pyrrolidin-4-ylphenyl)prop-2-enamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide distinguishes it from similar compounds. This structural feature can influence its chemical reactivity and biological activity, potentially offering unique advantages in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-14(17(21)19-15-3-4-15)11-13-1-5-16(6-2-13)20-7-9-22-10-8-20/h1-2,5-6,11,15H,3-4,7-10H2,(H,19,21)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLWYMWOQOJLDK-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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